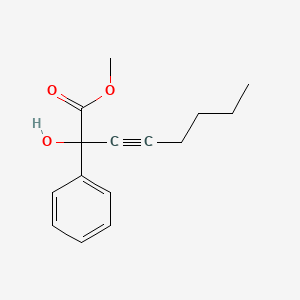
Methyl 2-hydroxy-2-phenyloct-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-phenyloct-3-ynoate is an organic compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to an octynoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-phenyloct-3-ynoate typically involves the reaction of phenylacetylene with methyl 2-bromo-2-hydroxyoctanoate under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-phenyloct-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-phenyloct-3-ynoate.
Reduction: Formation of methyl 2-hydroxy-2-phenyloct-3-ene or methyl 2-hydroxy-2-phenyloctane.
Substitution: Formation of methyl 2-chloro-2-phenyloct-3-ynoate or methyl 2-bromo-2-phenyloct-3-ynoate.
Scientific Research Applications
Methyl 2-hydroxy-2-phenyloct-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-phenyloct-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to interact with different pathways and targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-phenylpropanoate
- Methyl 2-hydroxy-2-phenylbutanoate
- Methyl 2-hydroxy-2-phenylhexanoate
Uniqueness
Methyl 2-hydroxy-2-phenyloct-3-ynoate is unique due to the presence of both a hydroxyl group and a phenyl group attached to an octynoate backbone. This combination of functional groups provides the compound with distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
92956-89-3 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-phenyloct-3-ynoate |
InChI |
InChI=1S/C15H18O3/c1-3-4-5-9-12-15(17,14(16)18-2)13-10-7-6-8-11-13/h6-8,10-11,17H,3-5H2,1-2H3 |
InChI Key |
WWNZWEJUQNZXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















